molecular formula C14H19NO4 B2677887 (S)-4-(1-Boc-amino-ethyl)-benzoic acid CAS No. 1014644-95-1

(S)-4-(1-Boc-amino-ethyl)-benzoic acid

Cat. No. B2677887
CAS RN: 1014644-95-1
M. Wt: 265.309
InChI Key: OKRPFRUXMOYTDV-VIFPVBQESA-N
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Description

(S)-4-(1-Boc-amino-ethyl)-benzoic acid, commonly known as Boc-amino-benzoic acid, is an organic compound containing a carboxylic acid and an amino group. It is a versatile building block for the synthesis of various compounds, including peptides, nucleosides, and other compounds. Boc-amino-benzoic acid has been widely used in organic synthesis due to its stability and solubility in a variety of organic solvents. It has been used in the synthesis of peptides, nucleosides, and other compounds, as well as in the synthesis of drugs and other pharmaceuticals.

Scientific Research Applications

Synthesis of Peptidomimetics and Pseudopeptides

Compounds similar to (S)-4-(1-Boc-amino-ethyl)-benzoic acid have been utilized in the synthesis of novel amino acids and their protected derivatives as building blocks for peptidomimetics and pseudopeptides. For instance, the synthesis of the novel amino acid 4-Amino-3-(aminomethyl)benzoic acid and its protected derivatives demonstrates the compound's potential as a scaffold for combinatorial chemistry and peptidomimetic synthesis, highlighting its versatility in creating diverse molecular architectures (Pascal et al., 2000). Such applications are crucial for developing new therapeutic agents and understanding peptide structure-function relationships.

Amino Acid Derivative Synthesis

Derivatives of (S)-4-(1-Boc-amino-ethyl)-benzoic acid have shown promise in the synthesis of amino acid derivatives, such as hydroxyproline derivatives from allylglycines, which are resolved and cyclized to yield stereoisomers important in biological studies and pharmaceutical development (Krishnamurthy et al., 2014). This process underscores the compound's utility in synthesizing amino acid derivatives with specific stereochemistry, which is vital for drug design and synthesis.

Solid-Phase Peptide Synthesis

The utilization of (S)-4-(1-Boc-amino-ethyl)-benzoic acid and its analogs in solid-phase peptide synthesis (SPPS) techniques has been documented. For example, the development of a practical approach to solid-phase synthesis of C-terminal peptide amides under mild conditions based on a photolysable anchoring linkage demonstrates the compound's applicability in peptide synthesis (Hammer et al., 2009). This application is particularly relevant for the efficient and selective synthesis of peptides and proteins, which are fundamental tools in biochemical research and therapeutic development.

Bioconjugation and Ligations

The ability of (S)-4-(1-Boc-amino-ethyl)-benzoic acid derivatives to participate in bioconjugation and native chemical ligation reactions has also been explored. Native chemical ligation at phenylalanine using derivatives of similar compounds facilitates the synthesis of complex peptides and proteins, offering a method for constructing peptides with precise control over their chemical structure (Crich & Banerjee, 2007). Such techniques are invaluable in the study of protein function and the development of protein-based therapeutics.

properties

IUPAC Name

4-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRPFRUXMOYTDV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(1-Boc-amino-ethyl)-benzoic acid

CAS RN

1014644-95-1
Record name 1014644-95-1
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